molecular formula C20H17N3O4 B5792575 2-(1-naphthyl)-N'-{[(2-nitrophenyl)acetyl]oxy}ethanimidamide

2-(1-naphthyl)-N'-{[(2-nitrophenyl)acetyl]oxy}ethanimidamide

Cat. No. B5792575
M. Wt: 363.4 g/mol
InChI Key: RTYGWIPKLJOZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthyl)-N'-{[(2-nitrophenyl)acetyl]oxy}ethanimidamide, commonly referred to as NAE-8, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAE-8 is a derivative of an endocannabinoid known as anandamide, which plays a crucial role in regulating various physiological processes in the body.

Mechanism of Action

NAE-8 exerts its effects by binding to and activating the cannabinoid receptor type 2 (CB2) in the body. CB2 receptors are primarily found in immune cells and play a crucial role in regulating inflammation and immune responses. Activation of CB2 receptors by NAE-8 leads to a decrease in inflammation and pain, making it a potential therapeutic agent for various inflammatory diseases.
Biochemical and Physiological Effects
NAE-8 has been shown to have various biochemical and physiological effects in the body. It has been shown to decrease inflammation and pain in animal models of inflammatory diseases such as arthritis and multiple sclerosis. NAE-8 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, NAE-8 has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

NAE-8 has several advantages for lab experiments. It is stable under standard laboratory conditions and can be easily synthesized in large quantities. NAE-8 is also relatively inexpensive compared to other compounds used in research. However, NAE-8 has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, NAE-8 has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on NAE-8. One area of research is the development of NAE-8 as a therapeutic agent for various inflammatory diseases. Another area of research is the study of NAE-8 as a tool for studying the endocannabinoid system and its role in regulating various physiological processes. Additionally, further research is needed to establish the safety and efficacy of NAE-8 in humans. Overall, NAE-8 has shown significant potential as a therapeutic agent and a tool for studying the endocannabinoid system, and further research is needed to fully understand its potential applications.

Synthesis Methods

NAE-8 is synthesized by reacting 2-nitrophenylacetic acid with 1-naphthylamine to form 2-(1-naphthyl)-N'-{[(2-nitrophenyl)acetyl]oxy}ethanimidamide. The reaction is catalyzed by a base such as pyridine or triethylamine, and the product is purified using column chromatography. The yield of NAE-8 is typically around 50%, and the compound is stable under standard laboratory conditions.

Scientific Research Applications

NAE-8 has shown potential as a therapeutic agent in various fields of research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective properties. NAE-8 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, NAE-8 has been studied for its potential as a tool for studying the endocannabinoid system and its role in regulating various physiological processes.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c21-19(12-15-9-5-8-14-6-1-3-10-17(14)15)22-27-20(24)13-16-7-2-4-11-18(16)23(25)26/h1-11H,12-13H2,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYGWIPKLJOZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)CC3=CC=CC=C3[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)CC3=CC=CC=C3[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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